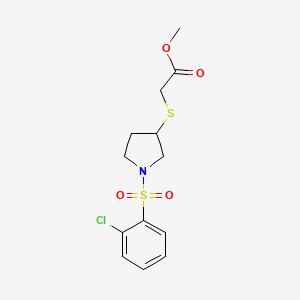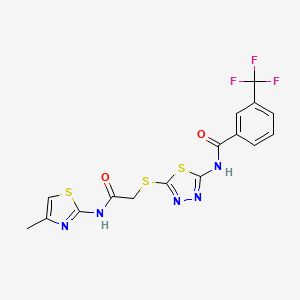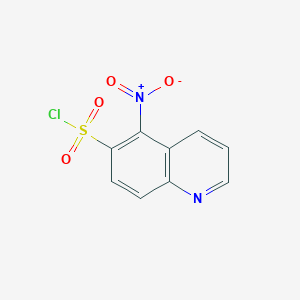![molecular formula C20H18FN3O3S B2595692 N-{2-[2-(3-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-Methoxyphenyl)ethanediamid CAS No. 895784-19-7](/img/structure/B2595692.png)
N-{2-[2-(3-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-Methoxyphenyl)ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development due to its various biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Molecular Structure Analysis
The molecular formula of the compound is C21H18FN5O3S . The compound is a derivative of 2-aminothiazole, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms .
Chemical Reactions Analysis
The 2-aminothiazole scaffold in the compound is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Physical and Chemical Properties Analysis
The compound’s molecular weight is 439.463 Da . Further physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihre antiviralen Eigenschaften untersucht. So zeigten beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen das Influenzavirus A . Darüber hinaus zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemicarbazidderivate potente antivirale Wirkungen gegen das Coxsackie-B4-Virus.
- Indolderivate haben antibakterielle und antituberkulose Wirkungen gezeigt. Forscher haben verschiedene Gerüste von Indol synthetisiert, um sie gegen bakterielle und mykobakterielle Stämme zu screenen .
- Über die genannten Bereiche hinaus zeigen Indolderivate auch antidiabetische, antimalarielle und anticholinesterase Aktivitäten. Ihr vielfältiges biologisches Potenzial macht sie zu interessanten Kandidaten für weitere Untersuchungen .
Antivirale Aktivität
Antibakterielle und Antituberkulose-Aktivität
Weitere biologische Aktivitäten
Wirkmechanismus
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact target of this specific compound would depend on its precise structure and any modifications it might have.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids , while others might interact with different targets in the body
Biochemical pathways
Thiazole derivatives can potentially affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its precise structure and the biological target it interacts with.
Result of action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biological target it interacts with. Some thiazole derivatives have been found to have cytotoxic activity, suggesting they might cause cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-7-3-6-15(11-17)23-19(26)18(25)22-9-8-16-12-28-20(24-16)13-4-2-5-14(21)10-13/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRBVOMXJNVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2595612.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)


![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)



![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)



